molecular formula C19H21Cl2NO B2548054 3-[4-(Tert-butyl)anilino]-1-(3,4-dichlorophenyl)-1-propanone CAS No. 477320-22-2

3-[4-(Tert-butyl)anilino]-1-(3,4-dichlorophenyl)-1-propanone

Cat. No.: B2548054
CAS No.: 477320-22-2
M. Wt: 350.28
InChI Key: WYJDPUJUIIDCPU-UHFFFAOYSA-N
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Description

3-[4-(Tert-butyl)anilino]-1-(3,4-dichlorophenyl)-1-propanone is an organic compound with the molecular formula C19H21Cl2NO It is characterized by the presence of a tert-butyl group attached to an aniline moiety, which is further connected to a propanone structure substituted with a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Tert-butyl)anilino]-1-(3,4-dichlorophenyl)-1-propanone typically involves the following steps:

    Formation of the Aniline Derivative: The starting material, 4-tert-butylaniline, is prepared by the alkylation of aniline with tert-butyl chloride in the presence of a base such as sodium hydroxide.

    Coupling Reaction: The aniline derivative is then coupled with 3,4-dichlorobenzoyl chloride in the presence of a base like triethylamine to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Tert-butyl)anilino]-1-(3,4-dichlorophenyl)-1-propanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted aniline derivatives.

Scientific Research Applications

3-[4-(Tert-butyl)anilino]-1-(3,4-dichlorophenyl)-1-propanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[4-(Tert-butyl)anilino]-1-(3,4-dichlorophenyl)-1-propanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3-[4-(Tert-butyl)anilino]-1-(3,4-dichlorophenyl)-1-ethanone: Similar structure but with an ethanone group instead of propanone.

    3-[4-(Tert-butyl)anilino]-1-(3,4-dichlorophenyl)-1-butanone: Similar structure but with a butanone group instead of propanone.

Uniqueness

3-[4-(Tert-butyl)anilino]-1-(3,4-dichlorophenyl)-1-propanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butyl and dichlorophenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(4-tert-butylanilino)-1-(3,4-dichlorophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Cl2NO/c1-19(2,3)14-5-7-15(8-6-14)22-11-10-18(23)13-4-9-16(20)17(21)12-13/h4-9,12,22H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYJDPUJUIIDCPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NCCC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477320-22-2
Record name 3-(4-TERT-BUTYLANILINO)-1-(3,4-DICHLOROPHENYL)-1-PROPANONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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